molecular formula C17H15FN2O4 B8609607 Methyl 6-(4-fluorobenzyl)-4-hydroxy-5-oxo-5,6,7,8-tetrahydro-2,6-naphthyridine-1-carboxylate

Methyl 6-(4-fluorobenzyl)-4-hydroxy-5-oxo-5,6,7,8-tetrahydro-2,6-naphthyridine-1-carboxylate

Cat. No. B8609607
M. Wt: 330.31 g/mol
InChI Key: KHQRWEPWGFRIAM-UHFFFAOYSA-N
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Patent
US07598264B2

Procedure details

In a sealed tube, 1-(4-fluorobenzyl)-5,6-dihydropyridin-2-(1H)-one (3.84 g, 18.7 mmol), and methyl 5-methoxy-1,3-oxazole-2-carboxylate prepared in Step 5 (2.94 g, 18.7 mmol), were combined. The reaction mixture was heated at 120° C. After 24 hours, the resultant mixture was cooled and methanol saturated with HCl (2 mL) was added. The product mixture stirred at room temperature for 40 minutes, then was concentrated under vacuum. The residual crude material was diluted with DMSO (6.0 mL) and filtered to give the title compound.
Quantity
3.84 g
Type
reactant
Reaction Step One
Quantity
2.94 g
Type
reactant
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:15]=[CH:14][C:5]([CH2:6][N:7]2[CH2:12][CH2:11][CH:10]=[CH:9][C:8]2=[O:13])=[CH:4][CH:3]=1.C[O:17][C:18]1O[C:21]([C:23]([O:25][CH3:26])=[O:24])=[N:20][CH:19]=1.Cl>CO>[F:1][C:2]1[CH:3]=[CH:4][C:5]([CH2:6][N:7]2[CH2:12][CH2:11][C:10]3[C:21]([C:23]([O:25][CH3:26])=[O:24])=[N:20][CH:19]=[C:18]([OH:17])[C:9]=3[C:8]2=[O:13])=[CH:14][CH:15]=1

Inputs

Step One
Name
Quantity
3.84 g
Type
reactant
Smiles
FC1=CC=C(CN2C(C=CCC2)=O)C=C1
Name
Quantity
2.94 g
Type
reactant
Smiles
COC1=CN=C(O1)C(=O)OC
Step Two
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
2 mL
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
The product mixture stirred at room temperature for 40 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
was concentrated under vacuum
ADDITION
Type
ADDITION
Details
The residual crude material was diluted with DMSO (6.0 mL)
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
FC1=CC=C(CN2C(C=3C(=CN=C(C3CC2)C(=O)OC)O)=O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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